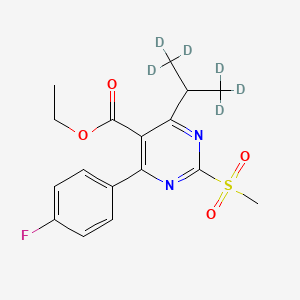

![molecular formula C17H17N3S B562903 N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 CAS No. 1189866-35-0](/img/structure/B562903.png)

N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

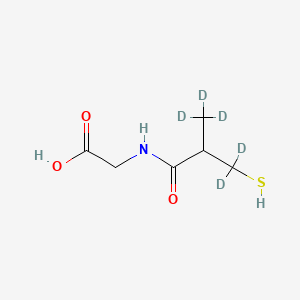

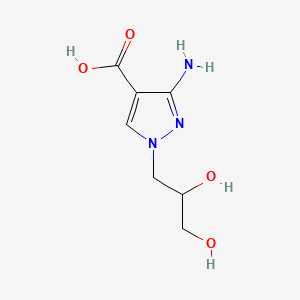

N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is a colorless crystalline powder that is soluble in water and some organic solvents . It is an antipsychotic medication primarily used to treat mental disorders such as schizophrenia and bipolar disorder .

Molecular Structure Analysis

The molecular formula of N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is C17 2H8 H9 N3 S, and its molecular weight is 303.45 . The IUPAC name is 6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzothiazepine .Physical And Chemical Properties Analysis

N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is a colorless crystalline powder that is soluble in water and some organic solvents . Its molecular weight is 303.45 .Aplicaciones Científicas De Investigación

Overview of Quetiapine in Scientific Research

Quetiapine, an atypical antipsychotic with diverse receptor activity, has been extensively studied for its therapeutic applications beyond its primary use in psychiatric disorders. Its scientific research applications have explored its efficacy and safety across a range of conditions, highlighting its potential for broader clinical use.

Quetiapine's Role in Alcoholism Treatment

Research has identified quetiapine as a promising pharmacotherapy for alcoholism, attributed to its effects on mood, anxiety, and sleep. These properties may help alleviate withdrawal symptoms and psychiatric comorbidities often associated with alcohol use disorders, suggesting its utility in treatment development for alcoholism (Ray, Heydari, & Zorick, 2010).

Efficacy in Bipolar Disorder Management

Quetiapine has shown effectiveness in managing bipolar depression, operating through mechanisms that might include serotonin 5-HT2A receptor antagonism and dopaminergic activity modulation. Its use has been associated with improved depressive symptoms and overall illness severity in bipolar disorder patients, offering a valuable treatment option (Sanford & Keating, 2012).

Application in Schizophrenia Treatment

In the treatment of schizophrenia, quetiapine demonstrates efficacy in improving both positive and negative symptoms. Its favorable side effect profile, especially the low incidence of extrapyramidal symptoms, positions it as an effective treatment option, supporting its use in both acute and long-term care (Gunasekara & Spencer, 1998).

Utility in Parkinson's Disease Psychosis

Quetiapine has been effectively utilized in treating psychosis in Parkinson's disease patients. It offers a therapeutic advantage by not exacerbating motor symptoms, a critical consideration in this patient population, marking its significance in managing psychosis without compromising motor function (Matheson & Lamb, 2000).

Insights into Dosing and Switching Strategies

Clinical data on quetiapine underline the importance of tailored dosing and switching strategies to optimize therapeutic outcomes in patients transitioning from other antipsychotics. This approach helps in individualizing treatment to achieve the best balance of efficacy and tolerability (Cutler, Goldstein, & Tumas, 2002).

Mecanismo De Acción

Target of Action

N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is a metabolite of Quetiapine . Quetiapine is known to inhibit the binding of specific neurotransmitters to their receptors in the brain . .

Mode of Action

The mode of action of N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is believed to result in increased levels of neurotransmitters, including serotonin and dopamine . This is achieved through the inhibition of the binding of these neurotransmitters to their receptors in the brain .

Propiedades

IUPAC Name |

6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzothiazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15/h1-8,18H,9-12H2/i9D2,10D2,11D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOAJISUHPIQOX-PMCMNDOISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

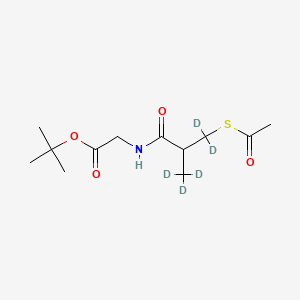

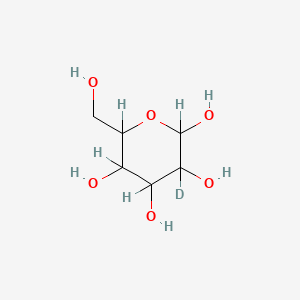

![[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6](/img/structure/B562830.png)